molecular formula C16H18N4O4S2 B2972840 N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 842972-84-3

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No. B2972840
CAS RN: 842972-84-3
M. Wt: 394.46
InChI Key: YAUICKAUEUGINT-UHFFFAOYSA-N
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Description

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Research

This compound has been explored for its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The structural motif of the compound, particularly the 2,5-dimethoxyphenyl group, is significant in the synthesis of novel thiazole derivatives. These derivatives have shown promising activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, which are critical targets in the fight against antibiotic resistance.

Designer Drug Analysis

The 2,5-dimethoxyphenyl moiety is also found in designer drugs, specifically amphetamines and phenethylamines . The compound’s structure could be relevant in forensic toxicology for the development of analytical methods aimed at detecting these substances in biological matrices. This is crucial for understanding the pharmacological activities and potential hazards of new psychoactive substances.

Cardiovascular Drug Synthesis

Compounds with the 2,5-dimethoxyphenyl structure have been synthesized for their cardiovascular effects, such as midodrine hydrochloride, which is known for its blood pressure-increasing effect . The compound may serve as a precursor or a structural inspiration for developing new cardiovascular drugs.

Quantitative Analysis in Biological Matrices

The compound’s structure is suitable for quantitative analysis in various biological matrices . This is essential for drug monitoring and pharmacokinetics studies, where accurate measurement of drug concentrations in tissues and fluids is necessary.

Antifungal Activity

Thiazole derivatives, which include the core structure of the compound, have been reported to exhibit broad-spectrum antifungal activity . This is particularly relevant for drug-resistant strains of Candida, where new therapeutic options are urgently needed.

Neuropharmacology

Given the structural similarity to known psychoactive compounds, this compound could be of interest in neuropharmacological research . It may help in studying the effects of similar compounds on the central nervous system and developing treatments for neurological disorders.

properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-23-10-5-6-12(24-2)11(7-10)17-13(21)8-25-16-20-19-15(26-16)18-14(22)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUICKAUEUGINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

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